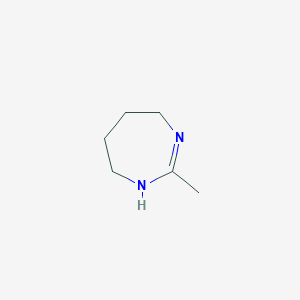
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine, also known as TMD or metiazepine, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule is a diazepine derivative, which means that it contains a seven-membered ring with two nitrogen atoms and three carbon atoms.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal activity, resulting in the anxiolytic, sedative, and anticonvulsant effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Biochemische Und Physiologische Effekte
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This also contributes to the anxiolytic and sedative effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has a relatively long half-life, which allows for sustained effects. However, one limitation of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its potential for toxicity, particularly at high doses.
Zukünftige Richtungen
There are a number of future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine. One area of interest is the potential for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity. Finally, there is potential for the development of new 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine derivatives with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. Its anxiolytic, sedative, and anticonvulsant effects make it a potential treatment for a number of neurological disorders. However, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity.
Synthesemethoden
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine can be achieved through various methods, including the reaction of 2-methyl-1,4-butanediamine with ethyl chloroformate, or by the reaction of 2-methyl-1,4-butanediamine with ethyl formate and sodium hydroxide. Another method involves the reaction of 2-methyl-1,4-butanediamine with phosgene, followed by the reaction with sodium azide to produce 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety disorders and insomnia. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy.
Eigenschaften
CAS-Nummer |
18237-68-8 |
|---|---|
Produktname |
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
YSMWZGUYANZCOM-UHFFFAOYSA-N |
SMILES |
CC1=NCCCCN1 |
Kanonische SMILES |
CC1=NCCCCN1 |
Synonyme |
4,5,6,7-Tetrahydro-2-methyl-1H-1,3-diazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
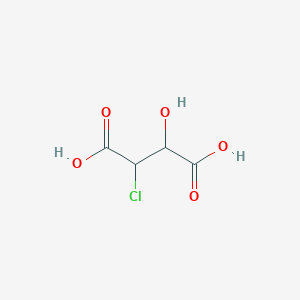
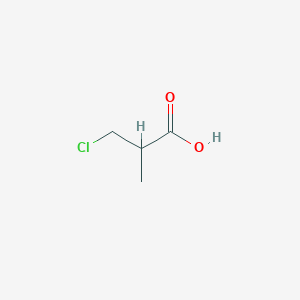
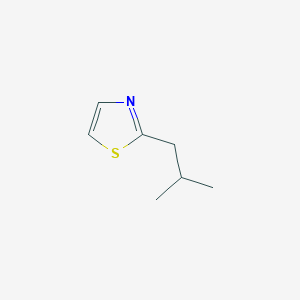
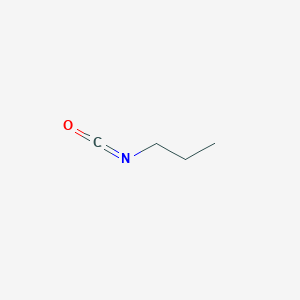
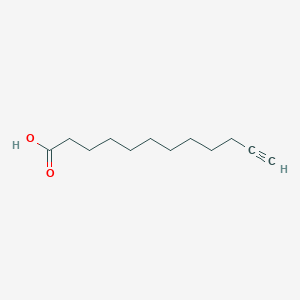
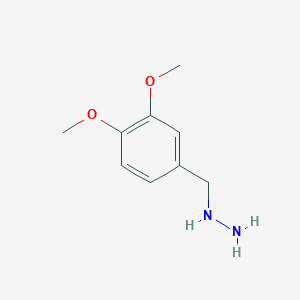
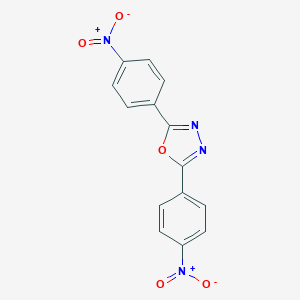
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
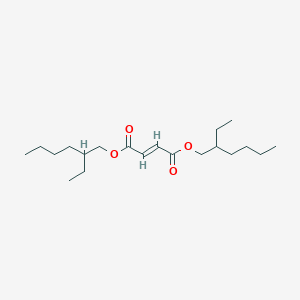
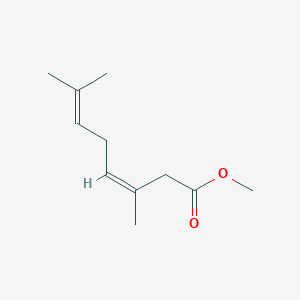
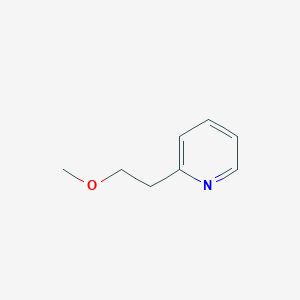
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)